Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
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Overview
Description
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro group and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinone ring, which is then chlorinated to introduce the chloro group.
Esterification: The chlorinated pyridazinone is then reacted with ethyl 3-hydroxypropanoate under specific conditions to form the desired ester compound.
Reaction Conditions: Common reagents and conditions used in these reactions include the use of solvents like dimethylacetamide, bases such as t-BuOK, and temperatures around 140°C.
Chemical Reactions Analysis
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent in acetone at low temperatures.
Reduction: Reduction reactions can be performed using common reducing agents under controlled conditions.
Substitution: The chloro group in the pyridazinone ring can be substituted with other functional groups using appropriate nucleophiles.
Scientific Research Applications
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be compared with similar compounds such as:
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound shares a similar pyridazinone structure but with different substituents.
Ethyl (2-cyano-2-(2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)hydrazono)acetyl)carbamate: Another related compound with a similar core structure but additional functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
1346697-68-4 |
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Molecular Formula |
C9H11ClN2O4 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate |
InChI |
InChI=1S/C9H11ClN2O4/c1-2-15-7(13)3-4-16-6-5-11-12-9(14)8(6)10/h5H,2-4H2,1H3,(H,12,14) |
InChI Key |
QJODMUSTVCEZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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